3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid is a benzimidazole derivative characterized by its unique molecular structure and potential applications in scientific research. This compound is notable for its incorporation of the benzimidazole ring, which is prevalent in various pharmaceuticals and biologically active molecules. The compound's IUPAC name reflects its structure, indicating the presence of a benzimidazole moiety linked to a propanoic acid group.
The compound's molecular formula is with a molecular weight of 232.28 g/mol. It is cataloged in chemical databases such as PubChem, where it is identified by the InChI Key MMEILEAEOHKIIF-UHFFFAOYSA-N and the CAS number 1155528-51-0.
Benzimidazoles are classified as heterocyclic aromatic organic compounds. They are known for their diverse biological activities, including antimicrobial and antioxidant properties, making them significant in medicinal chemistry.
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid can be approached through various synthetic routes. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with appropriate carboxylic acids or derivatives under controlled conditions.
The synthesis often utilizes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound. For example, NMR can provide insights into the hydrogen environments within the molecule, while NMR can confirm carbon connectivity .
The molecular structure of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid consists of:
The compound's canonical SMILES representation is CC1=CC2=C(C=C1C)N(C=N2)CC(C)C(=O)O.
Key structural data includes:
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid can participate in various chemical reactions typical for carboxylic acids and benzimidazole derivatives:
These reactions are facilitated by standard organic reaction conditions involving heat and appropriate catalysts where necessary.
The mechanism of action for compounds like 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid often involves interaction with biological targets such as enzymes or receptors. The benzimidazole core is known for:
Quantitative data from studies may reveal specific binding interactions or inhibitory concentrations relevant to its biological efficacy.
Physical properties of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid include:
Chemical properties include:
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid has potential applications in various scientific fields:
Benzimidazole, a fused bicyclic system comprising benzene and imidazole rings, has evolved into a privileged scaffold in drug discovery since its first biological investigation in 1944. Early research identified its structural resemblance to purine nucleobases, enabling interactions with biological targets. This resemblance underpinned the discovery that 5,6-dimethylbenzimidazole serves as a key structural component of vitamin B₁₂ (cobalamin), as established by Brink and Folkers (1949) [2] [5] [6]. This finding catalyzed extensive exploration of benzimidazole derivatives for therapeutic applications.
By the late 20th century, numerous benzimidazole-based drugs had achieved clinical success. Albendazole and mebendazole emerged as broad-spectrum anthelmintics, while omeprazole revolutionized acid-related disorder treatment through proton pump inhibition. The structural adaptability of benzimidazole allowed derivatization at multiple positions (N1, C2, C5, C6), enabling fine-tuning of pharmacological properties. For instance, telmisartan (C2-substituted) acts as an angiotensin II receptor antagonist for hypertension, whereas astemizole (N1-substituted) served as a potent antihistamine [5] [6]. Approximately 80% of pharmaceuticals incorporate heterocyclic frameworks, with benzimidazole representing a critical aromatic system in natural products and synthetic drugs alike [1].
Table 1: Milestone Benzimidazole-Based Drugs and Their Therapeutic Applications
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Omeprazole | Proton Pump Inhibitor | Pyridine-C2 linkage, 5-OMe, 6-CH₃ |
Telmisartan | Antihypertensive (ARB) | C2-Biphenyltetrazole |
Albendazole | Anthelmintic | C2-Carbamate, 5(6)-propylthio |
Astemizole | Antihistamine (Withdrawn) | N1-piperidinyl, C2-aminobenzimid |
Enviradine | Antiviral | C2-α-hydroxybenzyl |
The synthesis of benzimidazole derivatives historically relied on condensation of o-phenylenediamines (OPDs) with carbonyl compounds under harsh acidic conditions. Modern strategies prioritize atom economy, catalytic efficiency, and environmental sustainability.
Classical approaches involve cyclocondensation of OPDs with carboxylic acids or aldehydes. For derivatives like 5,6-dimethylbenzimidazole, this typically requires 4-methylbenzene-1,2-diamine and acetic acid under oxidative conditions. Recent innovations include:
Introducing the propanoic acid moiety at N1—as in 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid—demands selective N-alkylation. Key advances include:
Table 2: Advanced Synthetic Methodologies for Benzimidazole Derivatives
Methodology | Catalyst/Reagent | Advantages | Target Applications |
---|---|---|---|
Microwave Cyclization | SiO₂-NaHSO₄ | 85-92% yield, <15 min, solvent-free | 5,6-Disubstituted cores [1] |
Photoredox Alkylation | Ru(bpy)₃Cl₂/visible light | Ambient temperature, functional group tolerance | N1-Complex chains [3] |
Biocatalytic Oxidation | Laccase/O₂ | Water medium, no toxic byproducts | Eco-friendly scale-up [1] |
Benzimidazole’s electron-deficient character stems from the imidazole ring’s pyridine-like nitrogen, which lowers π-electron density and enhances:
The 5,6-dimethyl substitution in the target compound augments π-deficiency through hyperconjugation, while the propanoic acid chain introduces:
Compared to carbocyclic PAHs (polycyclic aromatic hydrocarbons), benzimidazole-containing systems exhibit red-shifted absorptions and reduced LUMO energies (–2.1 eV to –3.3 eV), enhancing electron-accepting behavior crucial for bioactive molecule design [1] [8].
Table 3: Electronic Properties of Benzimidazole vs. Related Heterocycles
Heterocycle | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Bioactivity Correlation |
---|---|---|---|---|
Benzimidazole | –6.7 | –2.3 | 4.4 | Antimicrobial, antiviral [1] |
Benzo[d]imidazole-5-carboxylate | –6.4 | –2.6 | 3.8 | Anticancer, kinase inhibition [5] |
5,6-Dimethylbenzimidazole | –6.9 | –2.5 | 4.4 | Vitamin B₁₂ analog [6] |
Silole-incorporated PAH | –5.8 | –3.1 | 2.7 | OLEDs/OSCs (non-pharma) [8] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: